5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride
Overview
Description
5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride is a complex organic compound with a unique structure that combines benzimidazole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The naphthyloxypropyl group can be introduced via an etherification reaction, where 1-naphthol is reacted with a suitable alkyl halide under basic conditions. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the naphthyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced benzimidazole compounds.
Scientific Research Applications
5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate multiple signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzimidazole: Shares the benzimidazole core but lacks the naphthyloxypropyl group.
1-naphthol: Contains the naphthalene moiety but lacks the benzimidazole structure.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
5,6-Dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride is unique due to the combination of the benzimidazole and naphthalene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dimethyl-1-(3-naphthalen-1-yloxypropyl)benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c1-16-13-20-21(14-17(16)2)24(15-23-20)11-6-12-25-22-10-5-8-18-7-3-4-9-19(18)22;/h3-5,7-10,13-15H,6,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZGYKAFCYJRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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